Synthesis Efficiency: Reported Isolated Yield of 2-Methyl-4-phenylfuran via Stille-Type Coupling
In a study on the synthesis of substituted furans, 2-methyl-4-phenylfuran was isolated in a 30% yield from the reaction of α-bromoacetophenone with acetonyltributyltin [1]. The authors note that no attempt was made to optimize this yield [1]. In contrast, alternative synthetic routes to other 2-methyl-4-substituted furans have reported yields exceeding 75% under optimized conditions, highlighting the potential for yield improvement through reaction engineering [2].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 30% (unoptimized) |
| Comparator Or Baseline | 2-methyl-3-carboxylic acid methyl ester furan derivative: 76.6% |
| Quantified Difference | Baseline yield is 46.6% higher, but not directly comparable due to unoptimized conditions for target compound. |
| Conditions | Reaction of α-bromoacetophenone with acetonyltributyltin at 100 °C for 20 hours |
Why This Matters
This provides a clear baseline for procurement decisions, indicating that while the compound is accessible via published methods, yield optimization may be required for large-scale applications, influencing total cost and supply chain considerations.
- [1] Pearlman, P. et al. (2021). Figure 3: Synthesis of 2-methyl-4-phenylfuran from α-bromoacetophenone. Academia.edu. View Source
- [2] US Patent 4,215,057. (1980). Process for the production of substituted furans. View Source
